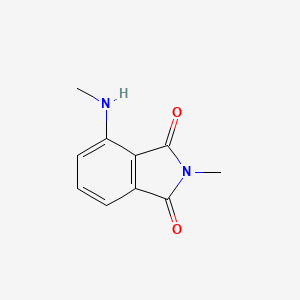![molecular formula C12H12N2 B12895337 1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine CAS No. 91391-87-6](/img/structure/B12895337.png)
1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and phenylmethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can be synthesized through a condensation reaction between pyrrole-2-carbaldehyde and phenylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in an ethanol solution, followed by refluxing the mixture for several hours in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Pyrrole-2-carbaldehyde and phenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base ligand can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates that can disrupt microbial cell walls or interfere with enzyme activity .
類似化合物との比較
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base compound with similar coordination chemistry properties.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is unique due to its specific combination of pyrrole and phenylmethanamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and potential biomedical applications.
特性
CAS番号 |
91391-87-6 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
N-benzyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,10,14H,9H2 |
InChIキー |
ZLTGNEREJJYZHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


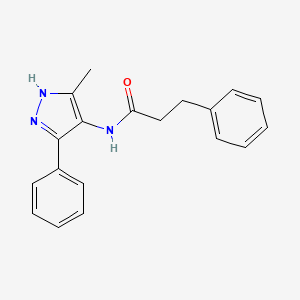
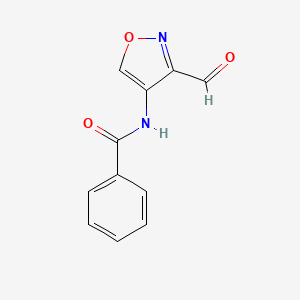

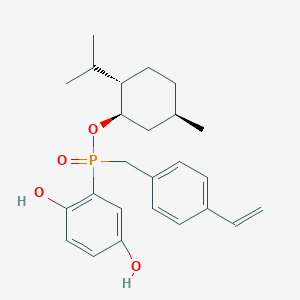
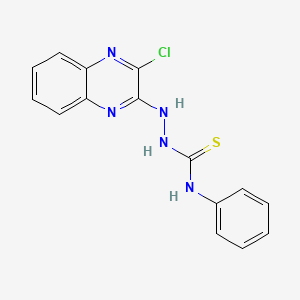
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)


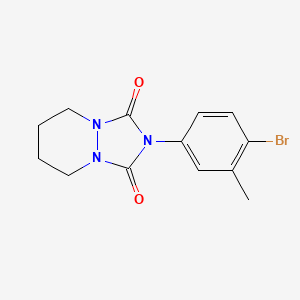
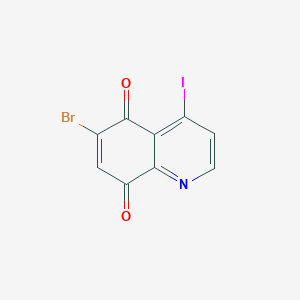

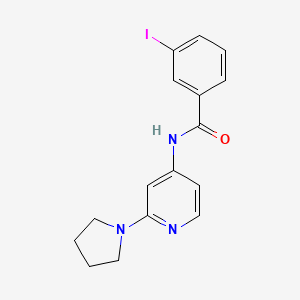
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
